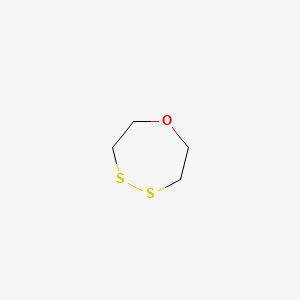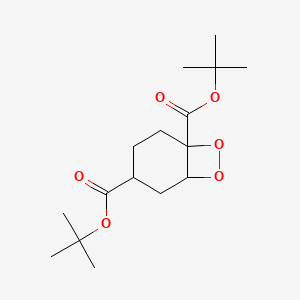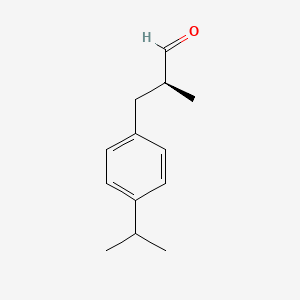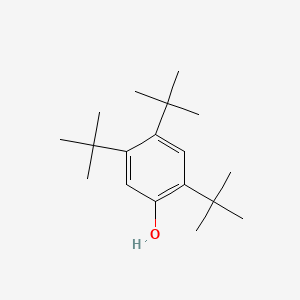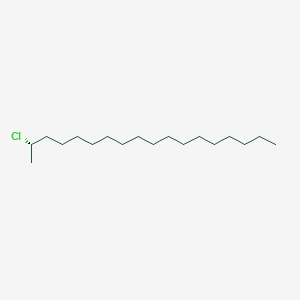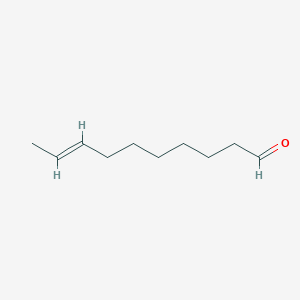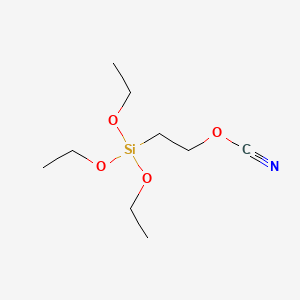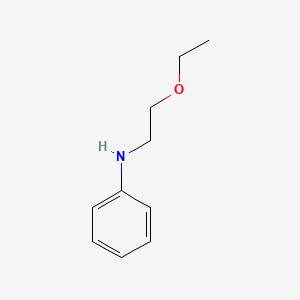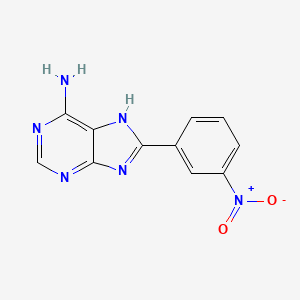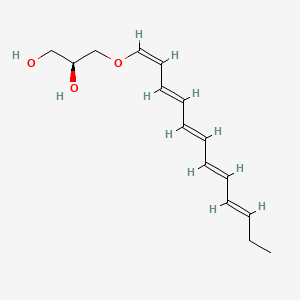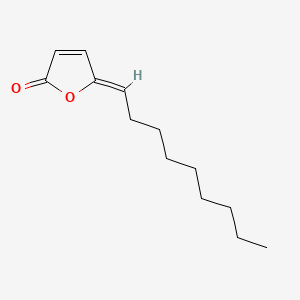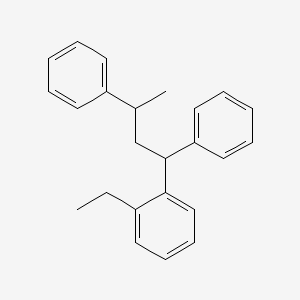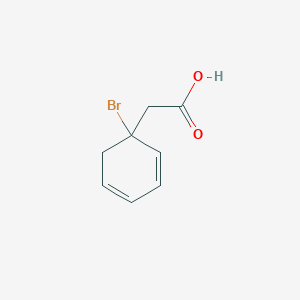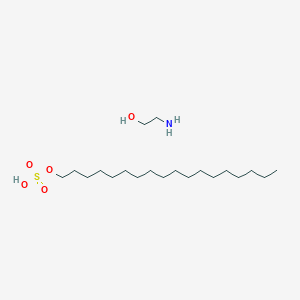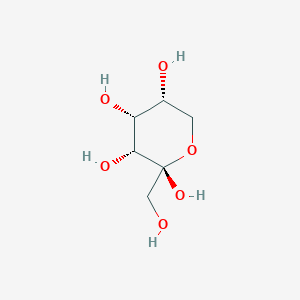
beta-d-Psicopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Psicopyranose: is a rare sugar, also known as D-psicose, which is an epimer of D-fructose. It is a monosaccharide with the molecular formula C6H12O6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Beta-D-Psicopyranose can be synthesized from D-fructose through an epimerization reaction. This process involves the use of enzymes such as D-tagatose 3-epimerase, which catalyzes the conversion of D-fructose to D-psicose under mild conditions . The reaction typically occurs at a pH of around 7.0 and a temperature of 50°C.
Industrial Production Methods: : Industrial production of this compound involves the enzymatic conversion of D-fructose using immobilized D-tagatose 3-epimerase. This method allows for continuous production and high yields of the desired product. The process is optimized for large-scale production by controlling factors such as enzyme concentration, reaction time, and temperature .
Analyse Des Réactions Chimiques
Types of Reactions: : Beta-D-Psicopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate to produce corresponding acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of sugar alcohols.
Major Products
Oxidation: Produces D-psicose acids.
Reduction: Produces D-psicose alcohols.
Substitution: Produces esters of D-psicose.
Applications De Recherche Scientifique
Beta-D-Psicopyranose has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a low-calorie sweetener with minimal impact on blood glucose levels.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of functional foods and nutraceuticals.
Mécanisme D'action
The mechanism by which Beta-D-Psicopyranose exerts its effects involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in carbohydrate metabolism, leading to reduced blood glucose levels. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Fructose: An epimer of Beta-D-Psicopyranose, differing in the configuration at the third carbon atom.
D-Tagatose: Another rare sugar with similar properties and applications.
D-Sorbose: A ketohexose similar to this compound in structure and function.
Uniqueness: : this compound is unique due to its specific configuration and its potential as a low-calorie sweetener with health benefits. Its ability to be produced enzymatically from D-fructose also makes it an attractive compound for industrial applications .
Propriétés
Numéro CAS |
40461-85-6 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clé InChI |
LKDRXBCSQODPBY-KVTDHHQDSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


